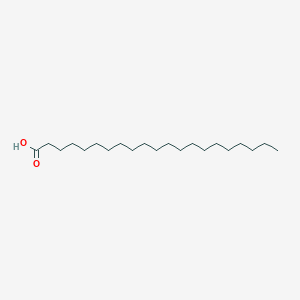

Heneicosanoic acid

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido heneicosanoico se puede sintetizar en el laboratorio a través de la oxidación con permanganato de 1-docoseno (CH₃(CH₂)₁₉CH=CH₂) . Este método implica el uso de permanganato de potasio como agente oxidante en condiciones controladas para producir el ácido carboxílico deseado.

Métodos de producción industrial: Si bien los métodos específicos de producción industrial del ácido heneicosanoico no están ampliamente documentados, el enfoque general implica la oxidación de alquenos o alcoholes de cadena larga. El proceso generalmente requiere condiciones de reacción estrictas, que incluyen temperatura y presión controladas, para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido heneicosanoico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse aún más para producir ácidos carboxílicos de cadena más corta u otros derivados oxidados.

Reducción: El grupo ácido carboxílico se puede reducir a un alcohol utilizando agentes reductores como el hidruro de litio y aluminio.

Esterificación: Reacciona con alcoholes en presencia de catalizadores ácidos para formar ésteres.

Sustitución: Los átomos de hidrógeno en la cadena alquílica se pueden sustituir por halógenos u otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, trióxido de cromo.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio.

Esterificación: Ácido sulfúrico, ácido clorhídrico.

Sustitución: Halógenos (cloro, bromo), iniciadores radicales.

Productos principales:

Oxidación: Ácidos carboxílicos de cadena más corta.

Reducción: Heneicosanol.

Esterificación: Ésteres de heneicosanoato.

Sustitución: Ácidos heneicosanoicos halogenados.

4. Aplicaciones en investigación científica

El ácido heneicosanoico tiene varias aplicaciones en la investigación científica:

Biología: Se estudia su papel en la estructura y función de la membrana celular debido a sus propiedades de ácido graso de cadena larga.

Medicina: Se investiga por sus posibles efectos en el metabolismo lipídico y los trastornos relacionados.

Aplicaciones Científicas De Investigación

Biochemical Research Applications

Heneicosanoic acid serves as a valuable molecular tool in biochemical research. Its applications include:

- Fatty Acid Composition Studies : It is often utilized in the analysis of fatty acid profiles in biological samples. For instance, it was used as an internal standard in gas chromatography-mass spectrometry (GC-MS) to analyze fatty acids in meat samples, helping to determine the composition of conjugated linoleic acid isomers .

- Cell Culture Studies : In cancer research, this compound has been identified in studies examining lipid composition changes in cancer cell lines. For example, it was found in MCF-7 breast cancer cells during investigations into how resveratrol treatment alters lipid profiles .

- Lipid Metabolism Research : this compound is involved in studies focusing on lipid metabolism and its implications for health conditions such as obesity and diabetes. Its presence in various cellular contexts allows researchers to investigate metabolic pathways and their regulation .

Food Science Applications

In food science, this compound's role extends to:

- Nutritional Studies : It has been analyzed in the context of human milk fat and other dietary fats, contributing to understanding the nutritional value of different food sources . Its presence can affect the sensory properties and nutritional profiles of food products.

- Food Preservation : The fatty acid's bactericidal properties are being explored for potential use in food preservation strategies. Research indicates that certain fatty acids exhibit antimicrobial activity against pathogens like Staphylococcus aureus, suggesting that this compound could contribute to food safety .

Pharmacological Applications

This compound's applications extend into pharmacology:

- Drug Development : The compound is being investigated for its role in drug formulations, particularly those targeting lipid metabolism disorders. Its unique structure may facilitate the development of novel therapeutic agents .

- Radiotracer Development : Research has explored using this compound as a radiotracer for evaluating fatty acid metabolism in myocardial tissue. This application could enhance diagnostic imaging techniques for cardiovascular diseases .

Table 1: Fatty Acid Composition Analysis

| Fatty Acid | Carbon Atoms | Role/Significance |

|---|---|---|

| This compound | 21 | Internal standard for GC-MS analysis |

| Arachidonic Acid | 20 | Precursor for eicosanoids |

| Linoleic Acid | 18 | Essential fatty acid |

| Oleic Acid | 18 | Monounsaturated fat with health benefits |

Table 2: Case Studies Involving this compound

| Study Reference | Application Area | Findings |

|---|---|---|

| PMC7053465 | Cancer Cell Lines | Alterations in lipid composition post-treatment |

| Nature.com | Serum Analysis | Quantification of fatty acids in health studies |

| Bertin Bioreagent | Immunological Studies | Blocking peptide applications with this compound |

Mecanismo De Acción

El mecanismo de acción del ácido heneicosanoico implica principalmente su integración en bicapas lipídicas y su influencia en la fluidez y estabilidad de la membrana. Como ácido graso de cadena larga, interactúa con otras moléculas lipídicas, afectando las propiedades generales de las membranas celulares. Esta interacción puede influir en diversos procesos celulares, incluida la transducción de señales y el transporte de membrana.

Compuestos similares:

- Ácido nonadecanoico (C₁₉H₃₈O₂)

- Ácido eicosanoico (C₂₀H₄₀O₂)

- Ácido docosanoico (C₂₂H₄₄O₂)

Comparación: El ácido heneicosanoico es único debido a su longitud de cadena específica de 21 carbonos, que confiere propiedades físicas y químicas distintas en comparación con sus contrapartes más cortas y más largas. Por ejemplo, su punto de fusión y solubilidad difieren de los del ácido nonadecanoico y el ácido docosanoico, lo que lo hace adecuado para aplicaciones industriales específicas .

Comparación Con Compuestos Similares

- Nonadecanoic acid (C₁₉H₃₈O₂)

- Eicosanoic acid (C₂₀H₄₀O₂)

- Docosanoic acid (C₂₂H₄₄O₂)

Comparison: Heneicosanoic acid is unique due to its specific chain length of 21 carbons, which imparts distinct physical and chemical properties compared to its shorter and longer counterparts. For instance, its melting point and solubility differ from those of nonadecanoic acid and docosanoic acid, making it suitable for specific industrial applications .

Actividad Biológica

Heneicosanoic acid, also known as docosanoic acid, is a long-chain saturated fatty acid with the chemical formula C21H42O2. It has garnered attention in various fields of biological research due to its potential therapeutic properties and biological activities. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and cytotoxic effects, supported by relevant data tables and case studies.

- Molecular Formula : C21H42O2

- Molecular Weight : 318.57 g/mol

- Structure : this compound is a straight-chain fatty acid with 21 carbon atoms.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and its derivatives. Research indicates that long-chain fatty acids exhibit significant antimicrobial activity against various pathogens.

- Study Findings :

- A study evaluating the antimicrobial activity of various fatty acids found that this compound demonstrated moderate inhibition against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

- Table 1 summarizes the inhibition zones observed for this compound against selected microorganisms:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Bacillus subtilis | 16.3 |

| Staphylococcus aureus | 15.5 |

| Escherichia coli | 14.0 |

| Klebsiella pneumoniae | Resistant |

| Pseudomonas aeruginosa | Resistant |

2. Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress in biological systems. This compound has been evaluated for its ability to scavenge free radicals.

- Research Insights :

| Fatty Acid | IC50 Value (μg/mL) |

|---|---|

| This compound | 250 |

| Oleic Acid | 150 |

| Vitamin C | 50 |

3. Cytotoxic Effects

The cytotoxicity of this compound has been explored in various cancer cell lines, indicating potential therapeutic applications in oncology.

- Case Studies :

- Table 3 summarizes cytotoxicity data across different cell lines :

| Cell Line | CD50 (μg/mL) |

|---|---|

| MCF-7 | 12.7 |

| HL-60 | 15.0 |

| K562 | >30 |

| CEM-SS | >30 |

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : Long-chain fatty acids can integrate into microbial membranes, leading to increased permeability and cell lysis.

- Radical Scavenging : The presence of functional groups allows this compound to donate electrons to free radicals, mitigating oxidative damage.

- Apoptosis Induction : In cancer cells, fatty acids may trigger apoptosis through mitochondrial pathways, contributing to their cytotoxic effects.

Propiedades

IUPAC Name |

henicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-20H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDDRHZIAZRDBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021595 | |

| Record name | Heneicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Henicosanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14517 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Heneicosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2363-71-5 | |

| Record name | Heneicosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2363-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heneicosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heneicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Henicosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HENEICOSANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRY04FUK8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heneicosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

74 - 76 °C | |

| Record name | Heneicosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of heneicosanoic acid?

A1: this compound has the molecular formula C21H42O2 and a molecular weight of 326.56 g/mol.

Q2: Are there any unique spectroscopic characteristics of this compound?

A2: While specific spectroscopic data is not extensively detailed in the provided research, gas chromatography coupled with mass spectrometry (GC-MS) proves highly effective in identifying and characterizing this compound within complex mixtures, particularly in analyzing fatty acid profiles of various biological samples. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: Is this compound found in any specific natural sources?

A3: Research indicates that this compound is present in various natural sources. For instance, it was identified in significant amounts in the sea cucumber species Holothuria scabra [] and was also found in the seed kernels of Annona squamosa Linn. []. Additionally, it is a component of the seed oil of Tephrosia vogelii Hook f., a plant with potential nutritional value. []

Q4: Does this compound exhibit any notable biological effects?

A4: Research suggests potential links between this compound and biological processes. One study found altered levels of this compound in the follicular fluid of lactating cows compared to non-lactating cows and heifers. [] Another study demonstrated that a diet supplemented with purple corn extract led to increased this compound concentrations in hen eggs. [] While these findings suggest a role for this compound, further research is needed to fully understand its biological functions and implications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.